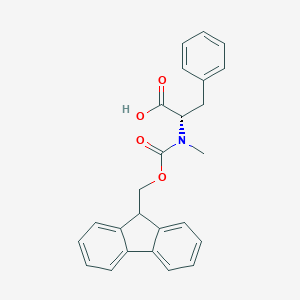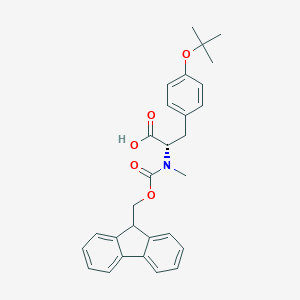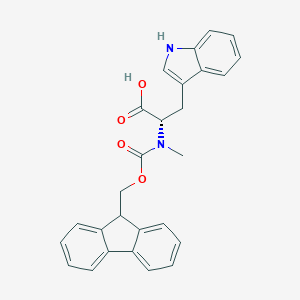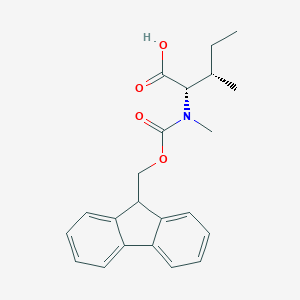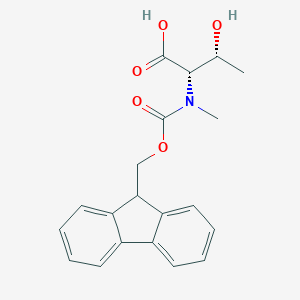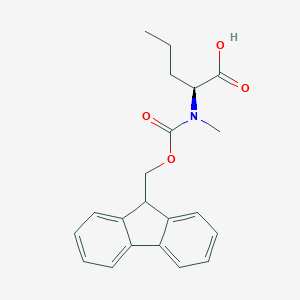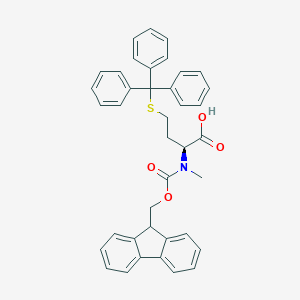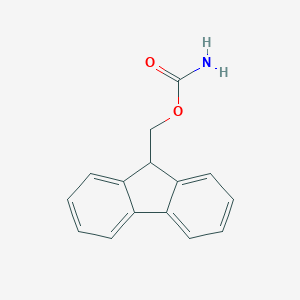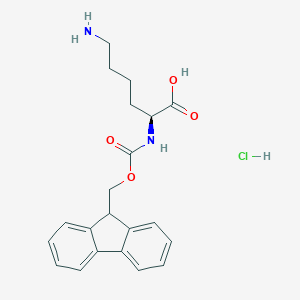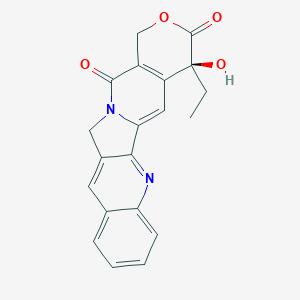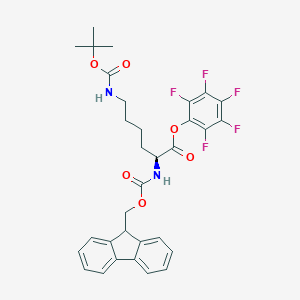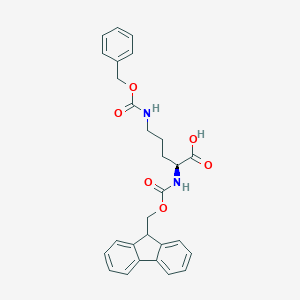
Fmoc-orn(Z)-OH
Übersicht
Beschreibung
“Fmoc-orn(Z)-OH” is a chemical compound with the IUPAC name (2S)-5- { [ (benzyloxy)carbonyl]amino}-2- { [ (9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoic acid . It is used as an intermediate in the synthesis of various peptides and proteins .
Synthesis Analysis
The synthesis of “Fmoc-orn(Z)-OH” involves the reaction of Fmoc-Orn(Boc)-OH with various amino acids . A new methodology for the synthesis of side chain mono- or bis-methylated Fmoc-Dap, -Dab and -Orn amino acids was developed by probing the reactivity of commercially available Fmoc amino acids .Molecular Structure Analysis
The “Fmoc-orn(Z)-OH” molecule contains a total of 67 bonds. There are 39 non-H bonds, 21 multiple bonds, 12 rotatable bonds, 3 double bonds, 18 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 2 nine-membered rings, 1 carboxylic acid (aliphatic), 2 (thio-) carbamate (aliphatic), and 1 hydroxyl group .Chemical Reactions Analysis
The chemical reactions involving “Fmoc-orn(Z)-OH” are complex and involve several competing reactions. The goal of these reactions is to separate the peptide from the support while removing the protecting groups from the side-chains . New reactions show the compatibility of the Fmoc protecting group with moderately basic reaction conditions .Physical And Chemical Properties Analysis
“Fmoc-orn(Z)-OH” is a white to off-white powder . It has a molecular weight of 488.54 . It should be stored in a sealed container in a dry place, preferably in a freezer, under -20°C .Wissenschaftliche Forschungsanwendungen
“Fmoc-orn(Z)-OH” is a type of Fmoc-protected amino acid used in peptide synthesis. The Fmoc group is a protective group used in solid-phase peptide synthesis (SPPS), and “Orn(Z)” refers to the amino acid ornithine with a protective group on its side chain .
-
- Application : Fmoc-orn(Z)-OH is used in the synthesis of peptides, which are biomolecules that may have several biological activities. Synthetic peptides have been used for different studies such as cell signaling, development of epitope-specific antibodies, in cell-biology, biomarkers for diseases etc .
- Methods : The Fmoc group is used to protect the amino group during peptide synthesis. The peptide bond is formed through a coupling reaction, and the Fmoc group is then removed to allow the next amino acid to be added .
- Results : The result of this process is a peptide with a specific sequence of amino acids. The exact outcome will depend on the specific sequence being synthesized .
-
- Application : Fmoc-orn(Z)-OH can be used in the development of prodrugs, which are drugs that are metabolized into a pharmacologically active form .
- Methods : The Fmoc-orn(Z)-OH is incorporated into the prodrug molecule during synthesis. The prodrug is then metabolized in the body to release the active drug .
- Results : The result is a prodrug that can be more effectively delivered to the target site in the body .
-
- Application : Fmoc-orn(Z)-OH is used in mechanistic studies on solid phase peptide synthesis .
- Methods : The Fmoc group is used to protect the amino group during peptide synthesis. The peptide bond is formed through a coupling reaction, and the Fmoc group is then removed to allow the next amino acid to be added .
- Results : The result of this process is a peptide with a specific sequence of amino acids. The exact outcome will depend on the specific sequence being synthesized .
-
- Application : Fmoc-orn(Z)-OH is used in the development of greener solvents in solid-phase peptide synthesis .
- Methods : The Fmoc group is used to protect the amino group during peptide synthesis. The peptide bond is formed through a coupling reaction, and the Fmoc group is then removed to allow the next amino acid to be added .
- Results : The result is a peptide with a specific sequence of amino acids. The exact outcome will depend on the specific sequence being synthesized .
-
- Application : Fmoc-orn(Z)-OH is used in the synthesis of novel arginine building blocks .
- Methods : The Fmoc group is used to protect the amino group during peptide synthesis. The peptide bond is formed through a coupling reaction, and the Fmoc group is then removed to allow the next amino acid to be added .
- Results : The result of this process is a peptide with a specific sequence of amino acids. The exact outcome will depend on the specific sequence being synthesized .
- Field : Anti-Inflammatory Drug Synthesis
- Application : Fmoc-orn(Z)-OH is used in the synthesis of the anti-inflammatory drug, PMX205 . This cyclic hexapeptide has been shown to be effective in rodent models of amyotrophic lateral sclerosis and Alzheimer’s disease .
- Methods : The Fmoc group is used to protect the amino group during peptide synthesis. The peptide bond is formed through a coupling reaction, and the Fmoc group is then removed to allow the next amino acid to be added .
- Results : The result of this process is a peptide with a specific sequence of amino acids. The exact outcome will depend on the specific sequence being synthesized .
Safety And Hazards
Eigenschaften
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(phenylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O6/c31-26(32)25(15-8-16-29-27(33)35-17-19-9-2-1-3-10-19)30-28(34)36-18-24-22-13-6-4-11-20(22)21-12-5-7-14-23(21)24/h1-7,9-14,24-25H,8,15-18H2,(H,29,33)(H,30,34)(H,31,32)/t25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBAKCWBDLHBLR-VWLOTQADSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20566739 | |
| Record name | N~5~-[(Benzyloxy)carbonyl]-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20566739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-orn(Z)-OH | |
CAS RN |
138775-07-2 | |
| Record name | N~5~-[(Benzyloxy)carbonyl]-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20566739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





